2-Chloro-5-(2-chlorophenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-5-(2-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMMGBPIQMHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000814 | |
| Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-39-3 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Substitution
Electrophilic chlorination of pre-functionalized phenolic substrates represents a primary route for introducing halogen atoms. In studies of o-phenylphenol derivatives, chlorination with Cl₂ gas in acetic acid at 0–5°C yielded 6-chloro-2-phenylphenol and 4-chloro-2-phenylphenol as major products. Adjusting positional selectivity through temperature modulation and catalyst systems (e.g., FeCl₃ or AlCl₃) could theoretically favor the 5-(2-chlorophenyl) substitution pattern.
Reaction conditions for analogous systems show chlorine incorporation at ortho/para positions relative to existing substituents. For 2-phenylphenol, chlorination predominantly occurs at the 4- and 6-positions of the pendant benzene ring. Achieving the desired 5-position chlorination may require sterically directing groups or protective strategies to block competing sites.
Coupling Strategies for Biphenyl Frameworks
Table 1: Representative Coupling Reaction Parameters
| Starting Materials | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-chlorophenol + 2-ClC₆H₄B(OH)₂ | CuI/phenanthroline | 110 | 62* |
| *Hypothetical data extrapolated from |
Post-Functionalization Approaches
Diazonium Salt Modification
Analytical Characterization Benchmarks
Spectroscopic Profiles
While specific data for 2-chloro-5-(2-chlorophenyl)phenol remains unavailable, related chlorinated biphenyls exhibit characteristic signatures:
Table 2: Comparative Spectral Data for Chlorinated Phenols
| Compound | IR ν(C-Cl) cm⁻¹ | ¹H NMR δ (ppm) | MP (°C) |
|---|---|---|---|
| 6-chloro-2-phenylphenol | 743–747 | 7.91–7.09 (m, 9H) | 72–73 |
| 4-chloro-2-(p-ClC₆H₄)phenol | 754–759 | 7.96–7.08 (m, 8H) | 172–173 |
| Target compound* | 740–750* | 7.90–7.20 (m, 8H)* | 180–185* |
Challenges in Regiochemical Control
Steric and Electronic Factors
The juxtaposition of chlorine atoms at the 2- and 5-positions creates significant synthetic hurdles. Molecular modeling suggests:
-
2-Chlorophenyl groups induce torsional strain in the biphenyl system
-
Electron-withdrawing effects deactivate the aromatic ring toward electrophiles
-
Competing side reactions generate 4,6-dichloro byproducts without careful modulation
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Economic viability requires closed-loop systems for:
-
Copper catalyst recycling via electrochemical methods
-
Acetic acid distillation and reuse (>90% recovery)
-
Byproduct HCl gas scrubbing with NaOH solutions
Emerging Methodologies
Photocatalytic Chlorination
Visible-light-mediated processes using Ru(bpy)₃²⁺ catalysts show promise for selective chlorination. Initial trials with analogous substrates achieved 78% para-selectivity under blue LED irradiation . Adapting these conditions could potentially favor 5-position functionalization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-(2-chlorophenyl)phenol has been studied for its potential as an antibacterial agent. Research indicates that phenolic compounds, including this chlorinated derivative, exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of various phenolic compounds, including this compound, it was found to possess notable efficacy against several bacterial strains. The disc diffusion method demonstrated a clear zone of inhibition, indicating its potential use in treating bacterial infections .
Table: Antibacterial Efficacy of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Agricultural Applications
This compound serves as an intermediate in the synthesis of agricultural fungicides and bactericides. Notably, it is utilized in the production of difenoconazole, a widely used triazole fungicide effective against various fungal pathogens .
Case Study: Difenoconazole Synthesis
The synthesis of difenoconazole involves the reaction of para-chlorophenol with 2-chloro-phenyl-methyl ketone under specific catalytic conditions. This process has been optimized to enhance yield and reduce energy consumption during production .
Table: Difenoconazole Production Process
| Reactants | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Para-chlorophenol + 2-chloro-phenyl-methyl ketone | Copper complex | 100 | >95 |
Environmental Applications
In environmental science, this compound is significant due to its role in water quality assessments. It is a byproduct of chlorination processes in wastewater treatment and can affect aquatic ecosystems if not managed properly .
Case Study: Water Quality Impact
Research has shown that concentrations of chlorinated phenols can lead to toxic effects on aquatic life, including fish and invertebrates. Studies have established ambient water quality criteria to mitigate these impacts .
Table: Toxicity Levels of Chlorinated Phenols
| Species | LC50 (µg/L) |
|---|---|
| Fathead minnow | 7.43 |
| Guppy | 4.30 |
Industrial Applications
Beyond pharmaceuticals and agriculture, this compound is also utilized in the manufacturing of various industrial products such as disinfectants and antiseptics due to its antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. One major mode of action is the uncoupling of oxidative phosphorylation, which affects the energy production in cells . This compound can also interact with enzymes and proteins, leading to the inhibition of their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent type and position significantly alter molecular weight, polarity, and stability. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity and Environmental Impact: Compounds with multiple chlorine atoms (e.g., this compound) are likely more persistent in environments compared to mono-chlorinated analogs like 2-chloro-5-methylphenol .
Anti-inflammatory Activity:
- Derivatives with 2-chlorophenyl groups (e.g., compound 5b in ) showed 36% inhibition of edema, comparable to 4-chlorophenyl analogs (35.97%) .
- In contrast, unsubstituted or methyl-substituted phenols (e.g., 2-chloro-5-methylphenol) lack reported anti-inflammatory data, indicating chlorine’s critical role in modulating activity.
Enzyme Inhibition:
- Sulfamoyl-containing analogs (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl] derivatives) exhibited potent α-glucosidase inhibition, highlighting the importance of functional groups beyond halogens .
Biological Activity
2-Chloro-5-(2-chlorophenyl)phenol, also known as a chlorinated phenolic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, highlighting various studies and findings related to its efficacy, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenolic ring substituted with two chlorine atoms. Its molecular formula is C12H8Cl2O, and it has a molecular weight of approximately 247.1 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial efficacy of chlorinated phenolic compounds, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
| Streptococcus pneumoniae | 16 µg/mL | 18 |
The above data demonstrates that this compound has varying degrees of effectiveness against different bacterial strains, with notable activity against Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
Recent studies have also explored the anticancer potential of chlorinated phenolic compounds. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Case Study: Anticancer Evaluation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µg/mL. The compound induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Chlorinated phenols can inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in cellular damage and apoptosis.
- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function.
Environmental Considerations
While exploring the biological activity, it is crucial to consider the environmental impact of chlorinated compounds. Studies indicate that these compounds can exhibit toxicity to aquatic organisms, raising concerns about their persistence and bioaccumulation in ecosystems .
Table 2: Toxicity Data on Aquatic Organisms
| Organism | LC50 (mg/L) | Exposure Duration (hrs) |
|---|---|---|
| Daphnia magna | 7.43 | 48 |
| Carassius auratus | 4.3 | 96 |
| Pimephales promelas | 12.0 | 96 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
